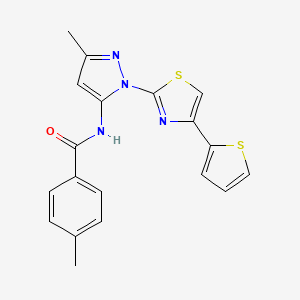![molecular formula C16H15BrN2O3 B2755546 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1299964-24-1](/img/structure/B2755546.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as BRD-9424, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein BET bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD-9424 has shown promise as a tool compound for studying the role of BRD4 in various biological processes.
Scientific Research Applications
Synthesis and Catalysis
An efficient synthesis route for related compounds involves complex reactions that yield compounds with significant bioactivity. For instance, Hirokawa, Horikawa, and Kato (2000) describe a synthesis process for a carboxylic acid moiety of a compound acting as a potent antagonist to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This process highlights the compound's role in synthesizing bioactive molecules through regioselective reactions, showcasing its potential in drug development and chemical synthesis (Hirokawa et al., 2000).
Takács et al. (2012) explored the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, revealing the compound's utility in creating aminocarbonylated products with high reactivity and selectivity. This process is crucial for developing pharmaceuticals and complex organic molecules, emphasizing the compound's versatility in organic synthesis (Takács et al., 2012).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid. This study illustrates the compound's application in green chemistry by utilizing CO2 as a raw material, highlighting its potential for sustainable chemical synthesis and environmental remediation (Feng et al., 2010).
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-12(11)8-19-15(20)10-22-16(21)13-6-14(17)9-18-7-13/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQQFYNMNYXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)

![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)





![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)


